3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride involves several steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 3-methylbenzyl alcohol in the presence of a base to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methoxy-2-[(3-methylbenzyl)oxy]benzoic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions and water or aqueous acids for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar compounds to 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride include:
3-Methoxy-2-methylbenzoyl chloride: This compound has a similar structure but lacks the 3-methylbenzyl group, making it less bulky and potentially less reactive.
3-Methoxybenzoic acid: This compound is a precursor in the synthesis of this compound and lacks the acyl chloride functionality.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications in various fields .
Properties
IUPAC Name |
3-methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWNYIUZOTGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213965 | |
Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160251-17-1 | |
Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160251-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-[(3-methylphenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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